Desmethylclotiazepam

Overview

Description

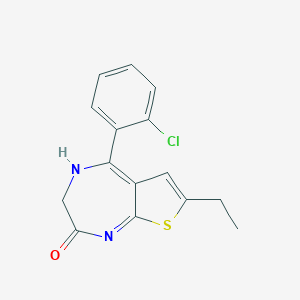

Desmethylclotiazepam is a chemical compound with the molecular formula C15H13ClN2OS . It is a derivative of clotiazepam, a drug used in the treatment of anxiety and insomnia .

Synthesis Analysis

The synthesis of Desmethylclotiazepam involves the use of clotiazepam as a precursor . The exact process of synthesis is complex and involves several stages, including the use of various reagents and catalysts .Molecular Structure Analysis

The molecular structure of Desmethylclotiazepam consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact structure can be represented by the SMILES string: CCC1=CC2=C (S1)NC (=O)CN=C2C3=CC=CC=C3Cl .Physical And Chemical Properties Analysis

Desmethylclotiazepam has a molecular weight of 304.8 g/mol . It has a XLogP3 value of 3.3, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Scientific Research Applications

Forensic Chemistry & Toxicology

Desmethylclotiazepam is utilized as an analytical reference standard in forensic chemistry to identify the presence of thienodiazepines in biological samples. This is crucial for toxicological analysis, especially in cases of suspected drug overdose or poisoning .

Pharmacokinetics

Researchers study Desmethylclotiazepam to understand its metabolism and elimination from the body. As an active metabolite of clotiazepam, it provides insights into the drug’s pharmacokinetic profile, which is essential for determining dosage and treatment duration .

Drug Abuse Research

This compound is significant in the study of drug abuse . Its detection and quantification can help in understanding patterns of abuse and in developing strategies for treatment and prevention of thienodiazepine misuse .

Sedative & Muscle Relaxer Studies

In the field of psychopharmacology, Desmethylclotiazepam’s effects as a sedative and muscle relaxer are examined. This helps in comparing its efficacy and safety profile with other benzodiazepines and sedatives .

Analytical Method Development

Desmethylclotiazepam serves as a standard in developing analytical methods such as mass spectrometry. These methods are vital for accurate drug quantification in pharmaceutical research and quality control .

Synthesis of Benzodiazepines

As a precursor, Desmethylclotiazepam is used in the synthesis of new benzodiazepines . Researchers explore its structure-activity relationship to create novel compounds with potential therapeutic benefits .

Neuropharmacology

The compound’s role in neuropharmacological research is to understand its interaction with GABA receptors in the brain. This is important for the development of drugs targeting neurological disorders .

Chemical Safety & Stability

Desmethylclotiazepam is also studied for its chemical safety and stability . This information is essential for handling, storage, and disposal practices in research settings .

Mechanism of Action

Target of Action

Desmethylclotiazepam, also known as N-Desmethyl Clotiazepam, is an active metabolite of clotiazepam . It primarily targets the GABA (A) Receptor , a key player in inhibitory neurotransmission in the central nervous system . This receptor is crucial for maintaining the balance between neuronal excitation and inhibition.

Mode of Action

Desmethylclotiazepam acts as a positive allosteric modulator at the GABA (A) Receptor . It binds to the benzodiazepine site of the GABA (A) receptor, enhancing the inhibitory effect of GABA . This results in an increase in the frequency of opening of the chloride channel and penetration of chloride ions through the ionophore . The increased membrane polarization decreases the probability of neuron discharge, leading to sedative and anxiolytic effects .

Biochemical Pathways

The enhancement of GABAergic inhibition can lead to downstream effects such as reduced neuronal excitability and decreased anxiety .

Pharmacokinetics

It is known that clotiazepam, the parent compound, has a bioavailability of approximately 90% and is metabolized in the liver . The elimination half-life of clotiazepam is around 4 hours . As Desmethylclotiazepam is a metabolite of clotiazepam, it is likely to share similar pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Desmethylclotiazepam’s action primarily involve the enhancement of GABAergic inhibition. This leads to a decrease in neuronal excitability, which can result in anxiolytic, anticonvulsant, and sedative effects .

properties

IUPAC Name |

5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWDXZCLEWQSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethylclotiazepam | |

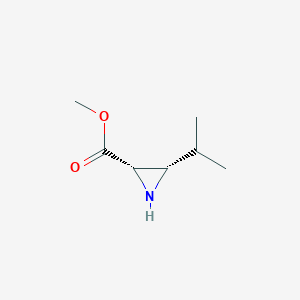

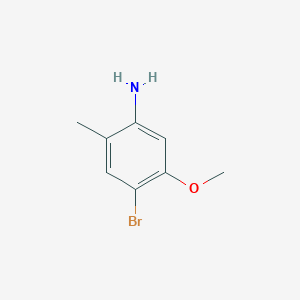

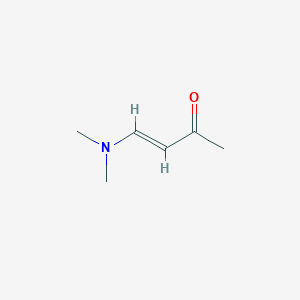

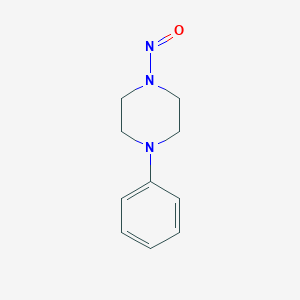

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)

![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)